利达米定
描述
Lidamidine is a medicine available in a number of countries worldwide . It is known by its chemical name Urea, N-(2,6-dimethylphenyl)-N’-[imino(methylamino)methyl]- . It is used as an anesthetic and antidiarrheal agent .
Synthesis Analysis
2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, including Lidamidine . The synthesis involves a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method .
Molecular Structure Analysis
The molecular formula of Lidamidine is C11H16N4O . It has a molecular weight of 220.27 g/mol . The InChI Key is RRHJHSBDJDZUGL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Lidamidine has a molecular weight of 220.27 g/mol and a molecular formula of C11H16N4O . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The XLogP3 is 1.6 .
科学研究应用
Gastrointestinal Motility Regulation
Lidamidine has been studied for its effects on gastrointestinal motility. It is known to have alpha-2 agonist properties, which contribute to its ability to regulate intestinal movements. This is particularly useful in treating conditions like diarrhea , where excessive intestinal motility can lead to fluid loss and electrolyte imbalance .
Antidiarrheal Agent
The compound has demonstrated effectiveness as an antidiarrheal agent . In clinical studies, Lidamidine reduced secretion induced by prostaglandin E2, which is often associated with diarrhea. This suggests its potential use in managing diarrheal states, especially in conditions where standard therapy is not effective .
Electrolyte Transport Modulation
Research indicates that Lidamidine can influence electrolyte transport in the human jejunum. By affecting sodium and chloride absorption, it can help restore normal electrolyte levels in patients with diarrheal disorders, thereby maintaining hydration and preventing further complications .
Treatment of Chronic Diarrhea in Inflammatory Bowel Disease
Lidamidine hydrochloride has been used as adjunctive therapy in the treatment of chronic diarrhea associated with inflammatory bowel disease (IBD). Its ability to modulate fluid and electrolyte transport makes it a valuable option for patients suffering from IBD-related diarrhea .
Antimotility Effects
Studies on animals have shown that Lidamidine and its metabolites possess antimotility effects . These properties are significant in the context of gastrointestinal disorders where reduced intestinal motility can provide symptomatic relief .
Alpha-2 Adrenoreceptor Activity
Lidamidine’s role as an alpha-2 adrenoreceptor agonist has been explored, with findings suggesting that it can differentiate its activity from other compounds with similar properties. This unique activity profile may open up new therapeutic applications in managing gastrointestinal disorders .
Pharmacokinetics and Metabolism
The pharmacokinetics of Lidamidine, including its metabolism to active metabolites like WHR 1049 , is an area of interest. Understanding how Lidamidine is processed in the body can inform dosing strategies and predict patient responses to treatment .
Local Anesthetic Properties
Although primarily investigated for its gastrointestinal applications, Lidamidine also has local anesthetic properties . This aspect of its pharmacology could potentially be harnessed for procedures requiring localized pain relief, although further research is needed to fully understand this application .
作用机制
Target of Action
Lidamidine, also known as WHR-1142A and Lidaral, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and from other sources such as the central nervous system.
Mode of Action
Lidamidine is an alpha-2 adrenergic receptor agonist . It interacts with these receptors, leading to a series of intracellular events. Lidamidine inhibits glycolysis by inactivating hexokinase, an enzyme that catalyzes the first step in glycolysis . The inhibition of hexokinase by lidamidine is well established .
Biochemical Pathways
The primary biochemical pathway affected by lidamidine is glycolysis . By inhibiting hexokinase, lidamidine disrupts the glycolytic pathway, which is crucial for energy production in cells. This action primarily affects cancer cells, where glycolysis is often upregulated .
Pharmacokinetics
Lidamidine is rapidly and quantitatively absorbed from the gastrointestinal tract of rat and monkey after a single oral dose . The half-life of the parent compound is 30 min in rat and 1 h in the monkey . The compound is extensively metabolized (greater than 90%) prior to excretion and eliminated primarily in the urine . In rat, a significant portion of the dose is eliminated in bile, and enterohepatic recirculation of excreted compounds occurs .
Result of Action
The action of lidamidine leads to the inhibition of intestinal secretion, reduction of intestinal transit, and inhibition of smooth muscle contraction . These effects make lidamidine an effective treatment for diarrhoea and other gastrointestinal disorders .
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJHSBDJDZUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |
Record name | Lidamidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049080 | |
Record name | Lidamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66871-56-5 | |
Record name | Lidamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lidamidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lidamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIDAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride (lidamidine hydrochloride)?
A1: Lidamidine hydrochloride exerts its antidiarrheal effects primarily through the activation of peripheral α2-adrenoceptors in the intestinal tract. [, ] This activation leads to several downstream effects that contribute to its antidiarrheal properties.
Q2: How does the activation of α2-adrenoceptors by lidamidine hydrochloride lead to its antidiarrheal effects?
A2: α2-adrenoceptor activation by lidamidine hydrochloride leads to:
- Inhibition of intestinal motility: This slows down the movement of intestinal contents, allowing more time for water absorption and reducing the frequency of bowel movements. [, , ]
- Stimulation of intestinal fluid absorption: Lidamidine hydrochloride promotes the absorption of water and electrolytes from the intestinal lumen, thereby reducing the water content of stools. [, ]
- Possible reduction in intestinal secretion: While the exact mechanism is not fully elucidated, lidamidine hydrochloride might also reduce fluid secretion into the intestinal lumen, further contributing to its antidiarrheal action. []
Q3: Does lidamidine hydrochloride cross the blood-brain barrier?
A3: Lidamidine hydrochloride has poor blood-brain barrier permeability, which minimizes centrally mediated α2 effects often seen with other α2-adrenoceptor agonists. This characteristic contributes to its favorable side effect profile compared to some other drugs in its class. []
Q4: What is the molecular formula and weight of lidamidine hydrochloride?
A4: The molecular formula of lidamidine hydrochloride is C11H17N4OCl. Its molecular weight is 256.74 g/mol. []
Q5: Is there any information available on the spectroscopic data of lidamidine hydrochloride?
A5: Yes, spectroscopic data including IR, NMR, and mass spectrometry have been used to characterize lidamidine hydrochloride and its metabolites. [, ] For example, a novel method using dimethylformamide dimethylacetal reagent was developed to derivatize lidamidine for analysis by gas chromatography. []
Q6: How do structural modifications of lidamidine affect its pharmacological activity?
A6: While specific SAR studies are not extensively detailed in the provided papers, research indicates that the amidinourea moiety and the 2,6-dimethylphenyl group in lidamidine are essential for its interaction with α2-adrenoceptors and subsequent activity. [, ] Modifications to these groups could potentially alter its potency, selectivity, and duration of action. Further research exploring the impact of specific structural modifications on lidamidine's pharmacological profile would be valuable.
Q7: What is known about the stability of lidamidine hydrochloride?
A7: Research indicates that lidamidine hydrochloride demonstrates stability in aqueous solutions across a range of pH values (1-13) at various temperatures (50°C, 65°C, 80°C). [] This suggests suitability for different formulation strategies. Further studies on long-term stability and under various storage conditions would be beneficial.
Q8: What is the pharmacokinetic profile of lidamidine hydrochloride?
A8: Studies using 14C-labelled lidamidine hydrochloride in rats and monkeys revealed rapid and almost complete absorption from the gastrointestinal tract following a single oral dose. [] Peak plasma concentrations are reached within 30 minutes in rats and 1 hour in monkeys. [] The compound undergoes extensive metabolism (over 90%) before excretion, primarily through the urine. [, ]
Q9: What in vitro models have been used to study the effects of lidamidine hydrochloride?
A9: Various in vitro models, including isolated guinea pig ileum and rat colon, have been utilized to demonstrate lidamidine hydrochloride's ability to inhibit smooth muscle contractions induced by various agonists like acetylcholine, histamine, and prostaglandin E2. [] These studies highlight its direct effects on intestinal smooth muscle, contributing to its antimotility action.
Q10: How effective is lidamidine hydrochloride in treating diarrhea in animal models?
A10: Lidamidine hydrochloride has consistently demonstrated potent antidiarrheal activity in various animal models, effectively inhibiting diarrhea induced by castor oil, prostaglandin E2, carbachol, and serotonin. [] Notably, its efficacy often surpasses that of other antidiarrheal agents such as diphenoxylate and loperamide. []
Q11: Has lidamidine hydrochloride been evaluated in clinical trials for the treatment of diarrhea?
A11: Yes, clinical trials have been conducted to evaluate the efficacy and safety of lidamidine hydrochloride in patients with acute diarrhea. [, ] Results showed that lidamidine hydrochloride effectively reduced the number of bowel movements and improved stool consistency compared to placebo. []
Q12: What is the efficacy of lidamidine hydrochloride in treating irritable bowel syndrome (IBS)?
A12: While lidamidine hydrochloride demonstrated some efficacy in reducing the frequency of bowel movements in a clinical trial involving IBS patients, its impact on abdominal pain and bloating was not significant. [] This suggests that its role in IBS management might be limited.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。